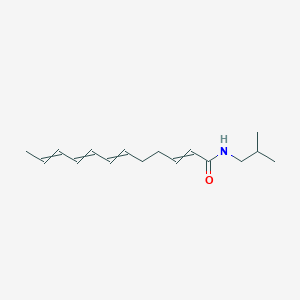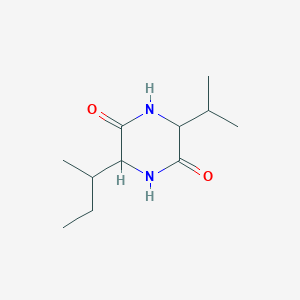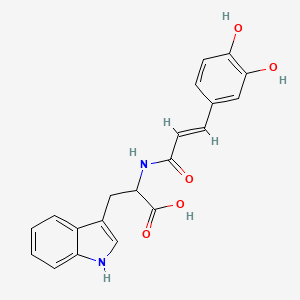
德拉科黄烷 C2
描述
科学研究应用
Dracoflavan C2 has a wide range of scientific research applications, including:
作用机制
Target of Action
Dracoflavan C2, a compound isolated from Dragon’s Blood, a resin produced by plants of the genus Daemonorops , has been found to have inhibitory activity against pancreatic α-amylase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
It is known that it inhibits the action of pancreatic α-amylase . This inhibition slows down the digestion of carbohydrates, thereby controlling the rise of blood glucose levels after meals.
Biochemical Pathways
The biochemical pathway affected by Dracoflavan C2 involves the digestion of carbohydrates. By inhibiting pancreatic α-amylase, Dracoflavan C2 slows down the breakdown of complex carbohydrates into simpler sugars. This results in a slower absorption of sugars in the intestines, leading to a more controlled increase in blood glucose levels .
Result of Action
The primary result of Dracoflavan C2’s action is the control of post-meal blood glucose levels. By inhibiting pancreatic α-amylase, it slows down carbohydrate digestion and sugar absorption, leading to a more gradual increase in blood glucose levels . This can be particularly beneficial for individuals with conditions like diabetes, where blood glucose control is crucial.
准备方法
Synthetic Routes and Reaction Conditions
Dracoflavan C2 can be synthesized through the oxidation of 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety . The reaction typically involves the use of oxidizing agents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of Dracoflavan C2 involves the extraction of resin from the Daemonorops draco plant. The resin is then subjected to various purification processes, including liquid chromatography and mass spectrometry, to isolate and characterize the compound .
化学反应分析
Types of Reactions
Dracoflavan C2 undergoes several types of chemical reactions, including:
Oxidation: Conversion of 6-methylflavan to quinonemethide.
Coupling Reactions: Formation of A-type deoxyproanthocyanidins through coupling with another flavan moiety.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step to convert 6-methylflavan to quinonemethide.
Coupling Reagents: Facilitate the coupling of quinonemethide with another flavan moiety.
Major Products
The major product formed from these reactions is Dracoflavan C2, an A-type deoxyproanthocyanidin .
相似化合物的比较
Dracoflavan C2 is unique among similar compounds due to its specific structure and pharmacological properties. Similar compounds include:
Dracoflavan B1: Another A-type deoxyproanthocyanidin with similar anti-inflammatory and antibacterial properties.
Dracoflavan B2: Known for its antioxidant activity.
Dracoflavan C1: Shares structural similarities with Dracoflavan C2 but differs in its specific biological activities.
Dracoflavan C2 stands out due to its unique combination of anti-inflammatory, antibacterial, and antioxidant properties, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-UCSIYHMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@]3(C[C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194794-50-8 | |
| Record name | Dracoflavan C2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


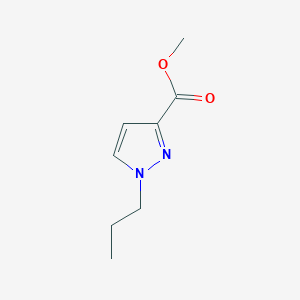
![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)
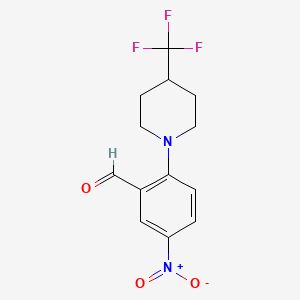
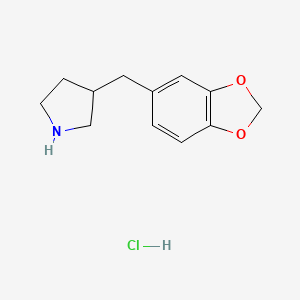
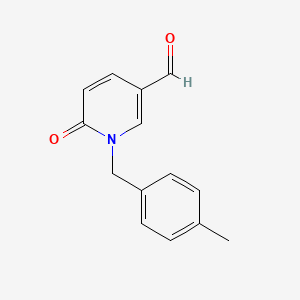
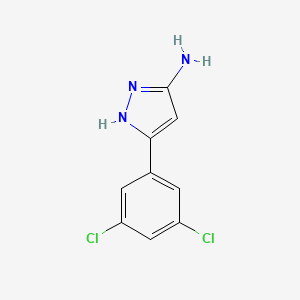
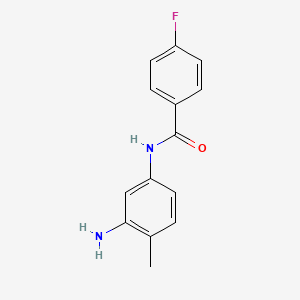
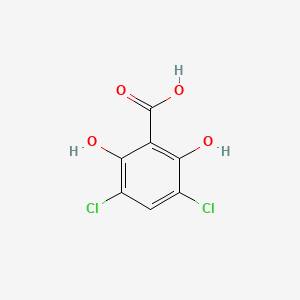
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
